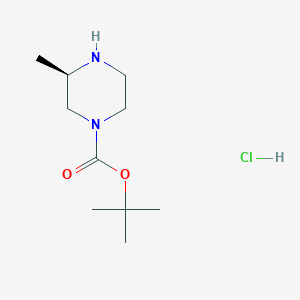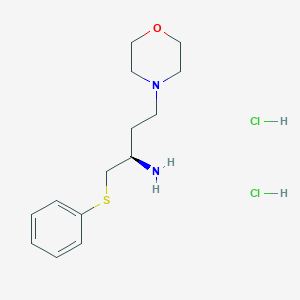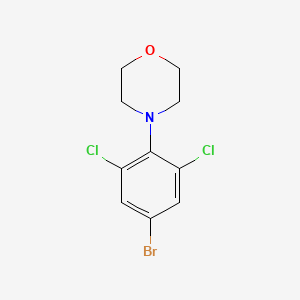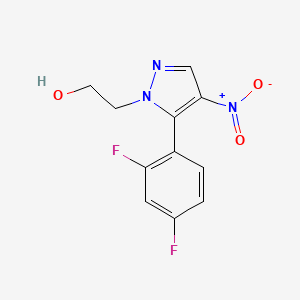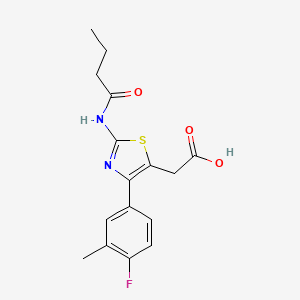![molecular formula C10H11FO4S B11795799 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with a fluorinated phenyl group and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane typically involves the reaction of 4-fluoro-3-(methylsulfonyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.
2-Fluoro-6-{[2-(2-methoxy-4-(methylsulfonyl)methyl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide: Investigated for its potential in cancer therapy.
Uniqueness
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane stands out due to its dioxolane ring structure, which imparts unique chemical properties and reactivity. The presence of both fluorine and methylsulfonyl groups further enhances its versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C10H11FO4S |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
2-(4-fluoro-3-methylsulfonylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11FO4S/c1-16(12,13)9-6-7(2-3-8(9)11)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
InChI-Schlüssel |
YYPZJLHCZDXBTD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C2OCCO2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



